molecular formula C17H25N3O5 B14084341 Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate

Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate

Cat. No.: B14084341
M. Wt: 351.4 g/mol
InChI Key: YTQQRTNBOCRYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate typically involves the protection of an amine with the BOC group. Common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate involves the protection of amine groups. The BOC group is added to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate is unique due to its specific use of the BOC protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylcarbamoylamino]acetate

InChI

InChI=1S/C17H25N3O5/c1-5-24-14(21)11-19-15(22)18-10-12-6-8-13(9-7-12)20-16(23)25-17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,20,23)(H2,18,19,22)

InChI Key

YTQQRTNBOCRYCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.